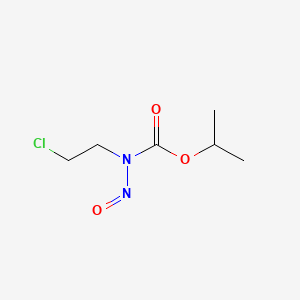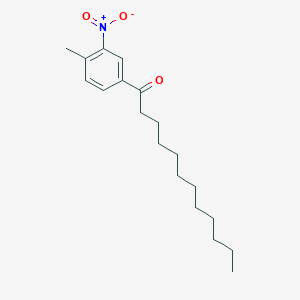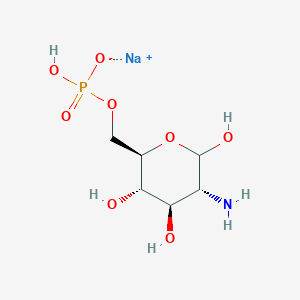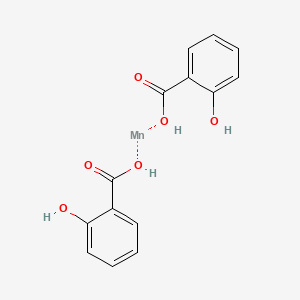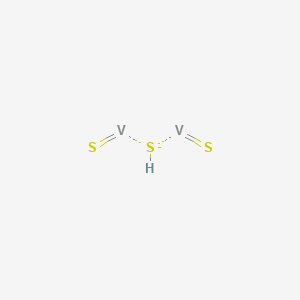
Vanadium sulfide, VS2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Vanadium sulfide can be synthesized using various methods, including:
Solvo-/Hydrothermal Method: This involves the reaction of vanadium precursors with sulfur sources in a solvent at elevated temperatures and pressures.
Molecular Beam Epitaxy: This method involves the deposition of vanadium and sulfur atoms onto a substrate under controlled conditions to form thin layers of vanadium sulfide.
Chemical Vapor Deposition: This technique involves the reaction of vanadium and sulfur-containing gases at high temperatures to form vanadium sulfide films on a substrate.
Industrial Production Methods
Industrial production of vanadium sulfide typically involves high-temperature solid-state reactions between vanadium and sulfur or their compounds. The reaction is carried out in a controlled atmosphere to prevent oxidation and ensure the formation of pure vanadium sulfide.
化学反応の分析
Vanadium sulfide undergoes various chemical reactions, including:
Oxidation: Vanadium sulfide can be oxidized to form vanadium oxides and sulfur oxides. This reaction typically occurs at elevated temperatures in the presence of oxygen.
Reduction: Vanadium sulfide can be reduced to elemental vanadium and hydrogen sulfide using reducing agents such as hydrogen gas.
Substitution: Vanadium sulfide can undergo substitution reactions where sulfur atoms are replaced by other chalcogen atoms, such as selenium or tellurium.
Common reagents used in these reactions include oxygen, hydrogen, and chalcogen compounds. The major products formed from these reactions are vanadium oxides, elemental vanadium, hydrogen sulfide, and substituted vanadium chalcogenides.
科学的研究の応用
Vanadium sulfide has a wide range of scientific research applications, including:
作用機序
The mechanism by which vanadium sulfide exerts its effects depends on its application. In energy storage, vanadium sulfide acts as a cathode material by undergoing reversible redox reactions with lithium ions, leading to the storage and release of electrical energy . In catalysis, vanadium sulfide provides active sites for chemical reactions, facilitating the conversion of reactants to products . In electronics, vanadium sulfide’s metallic properties and spin polarization enable its use in electronic and spintronic devices .
類似化合物との比較
Vanadium sulfide can be compared with other transition metal dichalcogenides, such as molybdenum disulfide and tungsten disulfide. While all three compounds have similar layered structures, vanadium sulfide is unique due to its metallic properties and high spin polarization . Molybdenum disulfide and tungsten disulfide, on the other hand, are semiconductors and are widely studied for their electronic and optoelectronic applications.
Similar Compounds
- Molybdenum disulfide (MoS₂)
- Tungsten disulfide (WS₂)
- Vanadium tetrasulfide (VS₄)
Vanadium sulfide’s uniqueness lies in its combination of metallic properties, high spin polarization, and potential for various applications in energy storage, catalysis, and electronics.
特性
分子式 |
HS3V2- |
|---|---|
分子量 |
199.1 g/mol |
IUPAC名 |
sulfanide;sulfanylidenevanadium |
InChI |
InChI=1S/H2S.2S.2V/h1H2;;;;/p-1 |
InChIキー |
GDBFWDHFJUDBOT-UHFFFAOYSA-M |
正規SMILES |
[SH-].S=[V].S=[V] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13813735.png)
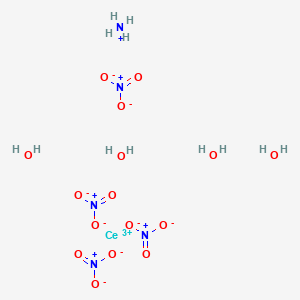
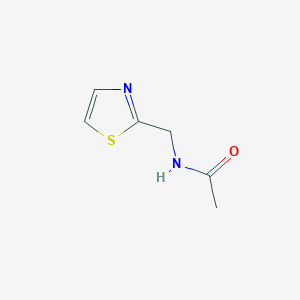
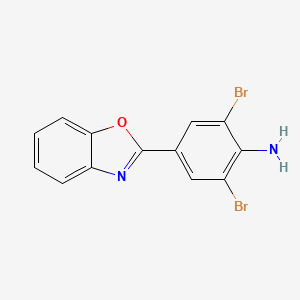
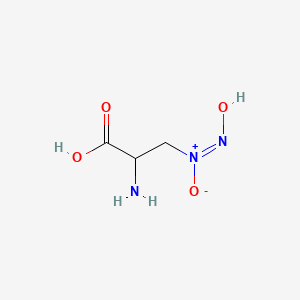
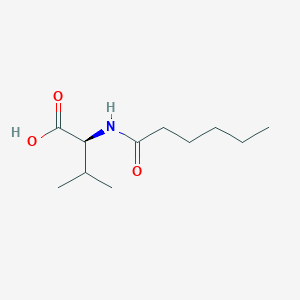
![Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13813763.png)
